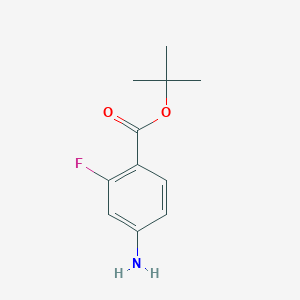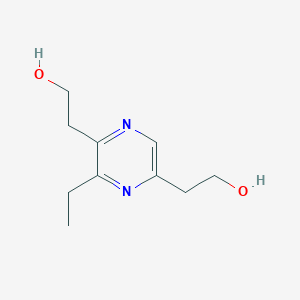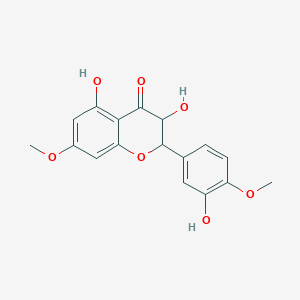![molecular formula C17H15ClO4 B123399 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 60012-96-6](/img/structure/B123399.png)
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound with the molecular formula C17H15ClO4 and a molecular weight of 318.75 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its off-white solid form and is soluble in solvents like chloroform and methanol .
Mechanism of Action
Target of Action
The primary target of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is the Peroxisome Proliferator-Activated Receptor Alpha (PPARA) . PPARA is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and other physiological processes .
Mode of Action
This compound interacts with PPARA by binding to its ligand-binding domain . This binding activates PPARA, leading to changes in the transcription of target genes . The exact nature of these changes depends on the specific genes involved and the cellular context .
Biochemical Pathways
The activation of PPARA by this compound affects several biochemical pathways. These include the fatty acid oxidation pathway, the inflammation pathway, and the lipid metabolism pathway . Downstream effects of these pathway alterations can include reduced inflammation, improved lipid metabolism, and other beneficial effects .
Pharmacokinetics
Based on its structural similarity to other compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression, alterations in cellular metabolism, and reductions in inflammation . These effects can contribute to the compound’s potential therapeutic benefits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to bind to PPARA . Additionally, individual factors such as genetic variations in PPARA or other proteins can influence the compound’s efficacy .
Preparation Methods
The synthesis of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid involves several steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-hydroxybenzoic acid to form an intermediate, which is then reacted with 2-methylpropanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out under inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is similar to other compounds like fenofibric acid and bezafibrate, which also target PPARα . it is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Fenofibric acid: Another PPARα agonist with similar lipid-lowering effects.
Bezafibrate: A fibrate drug used to treat hyperlipidemia.
These compounds share a common mechanism of action but differ in their chemical structures and specific therapeutic applications.
Properties
IUPAC Name |
2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVJAFWQBLUTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208722 |
Source


|
| Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60012-96-6 |
Source


|
| Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
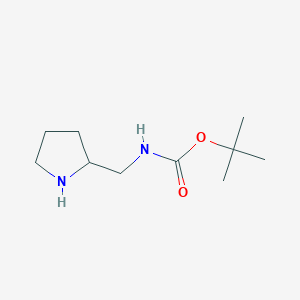
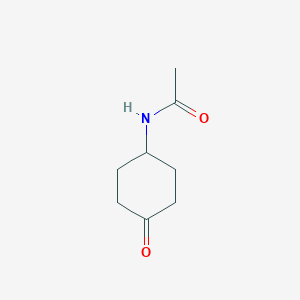
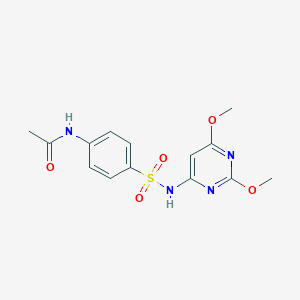
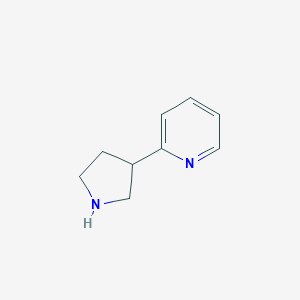

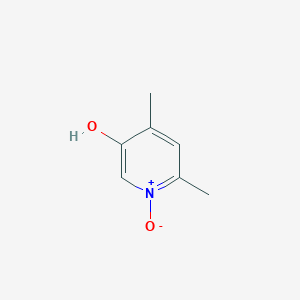
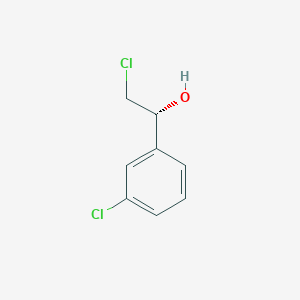
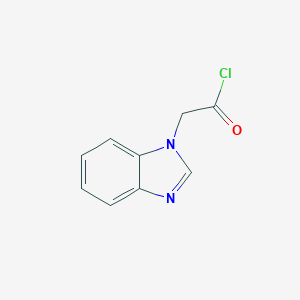
![N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B123328.png)
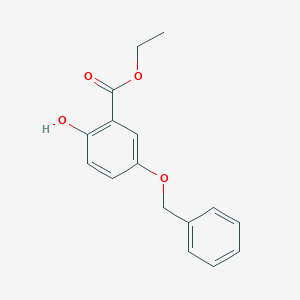
![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)
